Hydrogen-Bonding Capacity vs. Saturated Indane Analog: A Computational Pharmacokinetic Proxy
The target compound contains three hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA), explicitly reported by chemblink . In contrast, the saturated analog indan-1-carboxylic acid hydrazide (CAS 99067-94-4) has only two HBD and two HBA [1]. This difference of one additional HBD and HBA predicts a lower passive membrane permeability and higher aqueous solubility for the target compound under Lipinski's Rule-of-Five framework, a factor that can be decisive in fragment-based drug design or in selecting solubility-enhancing building blocks.
| Evidence Dimension | Hydrogen-Bond Donor and Acceptor Count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 3 (computed from structure) |
| Comparator Or Baseline | Indan-1-carboxylic acid hydrazide (CAS 99067-94-4): HBD = 2, HBA = 2 |
| Quantified Difference | Delta HBD = +1; Delta HBA = +1 |
| Conditions | Computational structural analysis from InChI/SMILES; no experimental permeability data available. |
Why This Matters
For procurement decisions in lead optimization or physicochemical screening cascades, the increased hydrogen-bonding capacity may favor solubility-limited formulations or specific binding-site interactions over the saturated analog.
- [1] Molaid. indan-1-carboxylic acid hydrazide (CAS 99067-94-4). Available at: https://www.molaid.com/MS_22029463 View Source
